molecular formula C11H11Br2N3O B1460171 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 1416712-94-1

3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B1460171
CAS RN: 1416712-94-1
M. Wt: 361.03 g/mol
InChI Key: KWWMGLBRZSMDQJ-UHFFFAOYSA-N
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Description

The compound “3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring containing one oxygen atom . The compound also contains two bromine atoms at the 3 and 4 positions of the pyrazolo[3,4-b]pyridine core .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[3,4-b]pyridine core would likely contribute to the compound’s aromaticity, while the tetrahydro-2H-pyran-2-yl group would add some degree of steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atoms could potentially be replaced in a substitution reaction, while the pyrazolo[3,4-b]pyridine core and the tetrahydro-2H-pyran-2-yl group could participate in various other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine atoms could increase its molecular weight and potentially affect its solubility .

Scientific Research Applications

Biomedical Applications

Pyrazolo[3,4-b]pyridines, including derivatives similar to 3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been extensively investigated for their biomedical applications. These compounds exhibit a wide range of biological activities, including potential therapeutic effects in neurologic disorders and cancer. Studies highlight the synthesis of these compounds using various methods and their evaluation for neurotropic activities, demonstrating their potential as candidates for drug development and as tools for understanding biological processes (Donaire-Arias et al., 2022).

Synthetic Methodologies

Research into pyrazolo[3,4-b]pyridines also encompasses the development of novel synthetic methodologies that enable the construction of these compounds with high efficiency and selectivity. Techniques such as ultrasound-promoted synthesis and microwave-assisted reactions have been applied to create fused polycyclic derivatives and pyrano-fused pyrazolo[3,4-b]pyridines, offering new avenues for the rapid and environmentally friendly synthesis of these heterocycles. These advancements not only facilitate the exploration of the chemical space around pyrazolo[3,4-b]pyridines but also improve the accessibility of these compounds for further research and potential applications (Nikpassand et al., 2010).

Corrosion Inhibition

Apart from biomedical research, pyrazolo[3,4-b]pyridines have found applications in materials science, such as serving as corrosion inhibitors for metals. Studies have demonstrated the effectiveness of certain pyrazolo[3,4-b]pyridine derivatives in protecting mild steel and copper against corrosion in acidic environments. These findings open up potential industrial applications, where these compounds could be utilized to enhance the longevity and reliability of metal structures and components (Dandia et al., 2013).

Safety and Hazards

As with any chemical compound, handling “3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” would require appropriate safety precautions. The specific hazards associated with this compound would depend on its physical and chemical properties .

Future Directions

The study of “3,4-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” and related compounds could potentially contribute to the development of new pharmaceuticals or materials .

properties

IUPAC Name

3,4-dibromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2N3O/c12-7-4-5-14-11-9(7)10(13)15-16(11)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWMGLBRZSMDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=NC=CC(=C3C(=N2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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